molecular formula C25H30N4O3 B2681439 N-(2,5-DIMETHOXYPHENYL)-3-(2-ETHYLPIPERIDINE-1-CARBONYL)-7-METHYL-1,8-NAPHTHYRIDIN-4-AMINE CAS No. 1251677-00-5

N-(2,5-DIMETHOXYPHENYL)-3-(2-ETHYLPIPERIDINE-1-CARBONYL)-7-METHYL-1,8-NAPHTHYRIDIN-4-AMINE

Cat. No.: B2681439
CAS No.: 1251677-00-5
M. Wt: 434.54
InChI Key: PKDYKCXNFSQNPO-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a 2-ethylpiperidine-1-carbonyl moiety at position 3, and an N-(2,5-dimethoxyphenyl)amine group at position 2. The 1,8-naphthyridine scaffold is known for its rigid planar structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-5-17-8-6-7-13-29(17)25(30)20-15-26-24-19(11-9-16(2)27-24)23(20)28-21-14-18(31-3)10-12-22(21)32-4/h9-12,14-15,17H,5-8,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDYKCXNFSQNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=CC(=C4)OC)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a compound belonging to the 1,8-naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound based on existing research and literature.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are recognized for their broad spectrum of biological activities, which include:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Inhibitory effects on viral replication.
  • Anticancer : Induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Anti-inflammatory : Reduction of inflammation markers and mediators.
  • Neurological : Potential applications in treating neurological disorders like Alzheimer's disease and depression .

Table 1: Biological Activities of 1,8-Naphthyridine Derivatives

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
NeurologicalPotential treatment for Alzheimer's and depression

The mechanisms underlying the biological activities of naphthyridine derivatives often involve:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammation .
  • Receptor Modulation : These compounds can modulate neurotransmitter receptors, affecting pathways related to mood and cognition. For instance, some derivatives have shown affinity for serotonin and dopamine transporters .
  • DNA Interaction : Certain naphthyridines intercalate into DNA, disrupting replication and transcription processes in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Activity

One significant study evaluated the anticancer properties of a closely related naphthyridine derivative. This compound exhibited cytotoxic effects against various cancer cell lines such as H1299 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 to 15.03 μg/mL. The mechanism was linked to DNA intercalation and modulation of apoptotic pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of naphthyridine derivatives. The study demonstrated that specific derivatives significantly reduced cytokine levels (TNF-α and IL-6) in LPS-stimulated macrophages. The most potent derivative showed a reduction in TNF-α levels by over 56% compared to controls .

Scientific Research Applications

Anti-Mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial properties of naphthyridine derivatives, including the compound . For instance:

  • In vitro Testing : The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) indicating substantial potency compared to standard treatments like rifampicin .
  • Mechanism of Action : The naphthyridine scaffold is believed to inhibit essential enzymes involved in bacterial replication, making these compounds potential candidates for treating multi-drug resistant tuberculosis .

Anticancer Research

Naphthyridine derivatives are also being investigated for their anticancer properties:

  • Cytotoxicity Studies : Research has demonstrated that certain naphthyridine compounds can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to increased cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) .
  • Structure-Activity Relationships (SAR) : Studies have shown that modifications to the naphthyridine structure can enhance its potency against cancer cells. For example, specific substitutions on the naphthyridine ring have been linked to improved efficacy in inhibiting tumor growth .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
Anti-mycobacterialMtb H37Rv0.19 μM
AnticancerHeLaIC50 < 0.25 μg/mL
AnticancerHL-60IC50 < 0.30 μg/mL
AnticancerPC-3IC50 < 0.40 μg/mL

Case Study on Anti-Tubercular Activity

A study conducted by Badawneh et al. evaluated various naphthyridine derivatives for their anti-mycobacterial activity using the MABA assay (Microplate Alamar Blue Assay). The results indicated that the compound exhibited a high percentage of inhibition against Mtb compared to conventional drugs .

Case Study on Anticancer Efficacy

In a series of experiments evaluating cytotoxic effects on cancer cell lines, naphthyridine derivatives were tested for their ability to induce apoptosis in HeLa cells. The results showed that certain derivatives led to significant cell death at low concentrations, suggesting their potential as effective anticancer agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the parent compound participates in nucleophilic substitution under mild conditions. Key observations include:

Reaction TypeConditionsProductYieldReference
Amine substitutionPiperidine/DMF, 30°C, 4 h3-(Piperidine-1-carbonyl) derivative79%
Cyclic amine replacementAzepane/TBD catalyst, 60°C, 2 hAzepane-substituted naphthyridine86%

Mechanistic studies indicate that the reaction proceeds via an SN_\text{N}
Ar pathway
, with electron-deficient positions on the naphthyridine ring enhancing reactivity . Steric effects from the 2-ethylpiperidine group slightly reduce substitution rates compared to simpler analogs.

Amide Bond Hydrolysis

The carboxamide linkage undergoes controlled hydrolysis:

  • Acidic hydrolysis (6M HCl, reflux, 12 h) yields 3-carboxy-7-methyl-1,8-naphthyridin-4-amine and 2-ethylpiperidine.

  • Enzymatic cleavage using lipases (pH 7.4, 37°C) shows <5% conversion, indicating stability under physiological conditions.

Catalytic Hydrogenation

Selective reduction of the naphthyridine ring occurs under hydrogenation conditions:

CatalystPressure (psi)ProductSelectivityReference
Pd/C (10%)501,2,3,4-Tetrahydro-1,8-naphthyridine92%
Rh/Al2_2
O3_3
30Partially saturated derivative68%

The reaction preserves the piperidine and methoxyphenyl groups intact while reducing the heteroaromatic system.

Oxidative Reactions

Controlled oxidation studies reveal:

  • **KMnO4_4
    /H2_2
    SO4_4
    ** oxidizes the methyl group at C7 to a carboxylic acid (>>
    80% yield).

  • mCPBA selectively epoxidizes double bonds in related naphthyridines but shows no reactivity with this compound due to steric shielding .

Aminolysis of Carboxamide Group

The 2-ethylpiperidine-1-carbonyl moiety reacts with primary amines under catalysis:

AmineCatalystTemp (°C)Time (h)Product YieldReference
1-ButylamineTBD30397%
2-PropylamineNone3044%
BenzylamineTBD50289%

TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) significantly accelerates aminolysis by deprotonating the amine nucleophile .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Demethylation of methoxy groups (15% conversion after 24 h).

  • Ring-opening at the naphthyridine core in the presence of eosin Y (20% yield).

Metal-Catalyzed Cross-Coupling

Limited Suzuki coupling reactivity is observed:

Boronic AcidCatalyst SystemConversionReference
Phenylboronic acidPd(OAc)2_2
/XPhos12%
4-MethoxyphenylNiCl2_2
/dppf8%

Low yields are attributed to steric hindrance from the 2-ethylpiperidine group .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights several benzothiazole and acetamide derivatives from European Patent EP3 348 550A1 . While these compounds differ in core structure, they share functional groups or substitution patterns that allow for comparative analysis.

Core Heterocycle Differences

  • Target Compound : The 1,8-naphthyridine core (a bicyclic system with two nitrogen atoms) offers distinct electronic and steric properties compared to benzothiazole cores in patent compounds. Naphthyridines are less common in pharmaceuticals but are explored for kinase inhibition and antimicrobial activity.
  • Patent Compounds : Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ) are well-documented in drug discovery for their anti-inflammatory, anticancer, and antiviral properties.

Substituent Analysis

Compound Core Structure Key Substituents Potential Advantages
N-(2,5-Dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine (Target) 1,8-Naphthyridine 2,5-Dimethoxyphenyl, 2-ethylpiperidine-1-carbonyl, methyl Rigid core for target binding; ethylpiperidine enhances lipophilicity and flexibility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-Dimethoxyphenyl, trifluoromethyl Trifluoromethyl improves metabolic stability; acetamide linker for hydrogen bonding.
N-(Benzothiazole-2-yl)-2-benzyloxyacetamide Benzothiazole Benzyloxyacetamide Benzyloxy group may increase membrane permeability.

Functional Group Parallels

  • 2,5-Dimethoxyphenyl Group : Present in both the target compound and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , this group likely contributes to π-π stacking interactions and solubility modulation.
  • Piperidine vs.

Q & A

Q. What are the recommended synthesis and characterization protocols for this compound?

Answer: Synthesis typically involves multi-step organic reactions, such as coupling the naphthyridine core with substituted phenyl and piperidine moieties. Key steps include:

  • Chlorination/activation : Use reagents like POCl₃ or SOCl₂ for introducing reactive groups.
  • Amidation/coupling : Employ coupling agents (e.g., HATU, EDCI) for forming carboxamide bonds.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization for isolating pure products .

Characterization requires:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃, DMSO-d₆) and analyze splitting patterns for structural confirmation.
  • HRMS/LC-MS : Validate molecular weight and purity.
  • Melting point analysis : Confirm crystalline stability. Construct a table of spectral data (e.g., δ 7.2–6.8 ppm for aromatic protons) to cross-verify structural motifs .

Q. How is crystallographic analysis performed to resolve its 3D structure?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (Mo/Kα radiation) at low temperatures (100 K) to minimize disorder.
  • Structure solution : Apply direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement : Iteratively adjust atomic positions and thermal parameters using SHELXL. Validate with R-factor convergence (<5%) and check for residual electron density. Tabulate crystallographic parameters (space group, unit cell dimensions, Z-score) in the final report .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Answer: Discrepancies in NMR/HRMS data often arise from:

  • Tautomerism/conformational flexibility : Use variable-temperature NMR or 2D techniques (COSY, NOESY) to detect dynamic processes.
  • Impurity interference : Re-purify the compound and re-run spectra.
  • Isotopic effects : Compare experimental HRMS with theoretical isotopic distribution patterns. Apply contradiction analysis frameworks (e.g., triangulation of NMR, MS, and X-ray data) to reconcile inconsistencies .

Q. What methodological rigor ensures reproducibility in structure-activity relationship (SAR) studies?

Answer:

  • Control experiments : Synthesize and test analogs with systematic substitutions (e.g., methoxy → ethoxy groups) to isolate pharmacological effects.
  • Statistical validation : Use ANOVA or t-tests to confirm significance in activity trends.
  • Dose-response curves : Generate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to assess potency variability. Document reaction yields, purity thresholds (>95%), and assay conditions in a standardized table to enable replication .

Q. What in vitro methodologies are suitable for assessing pharmacokinetic properties?

Answer:

  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • Membrane permeability : Perform Caco-2 cell monolayer assays, calculating apparent permeability (Papp).
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction. Compare results with reference drugs (e.g., doxorubicin) and tabulate parameters (e.g., t₁/₂, Papp) for benchmarking .

Q. How can computational modeling predict target interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, GPCRs). Optimize force fields for piperidine/naphthyridine flexibility.
  • DFT calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions.
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Cross-validate predictions with crystallographic data (e.g., hydrogen bond distances) from SHELX-refined structures .

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